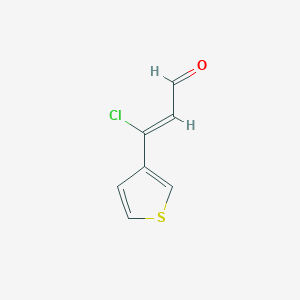

(2Z)-3-chloro-3-(thiophen-3-yl)prop-2-enal

Description

(2Z)-3-Chloro-3-(thiophen-3-yl)prop-2-enal is a chlorinated α,β-unsaturated aldehyde featuring a thiophene ring at the β-position. Its synthesis typically involves Knoevenagel condensation or related methods, leveraging the electrophilic nature of the aldehyde group .

Properties

IUPAC Name |

(Z)-3-chloro-3-thiophen-3-ylprop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClOS/c8-7(1-3-9)6-2-4-10-5-6/h1-5H/b7-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUILAZLQUNYBRO-XFSBKJJWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=CC=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C(=C/C=O)/Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-chloro-3-(thiophen-3-yl)prop-2-enal typically involves the following steps:

Starting Materials: The synthesis begins with thiophene, a five-membered aromatic ring containing sulfur.

Chlorination: Thiophene undergoes chlorination to introduce a chlorine atom at the desired position.

Aldol Condensation: The chlorinated thiophene is then subjected to aldol condensation with an appropriate aldehyde to form the propenal group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-chloro-3-(thiophen-3-yl)prop-2-enal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-chloro-3-(thiophen-3-yl)prop-2-enal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.

Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-chloro-3-(thiophen-3-yl)prop-2-enal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the thiophene ring can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Key Analogs

- Thiophen-3-yl vs. Nitrophenyl (Ciminalum): The electron-withdrawing nitro group in Ciminalum enhances the electrophilicity of the aldehyde, facilitating Knoevenagel condensations with active methylene compounds (e.g., 4-thiazolidinones) to yield anticancer hybrids . In contrast, the thiophen-3-yl group, being electron-rich, may reduce electrophilicity but improve π-π stacking in supramolecular assemblies .

- Thiophen-3-yl vs. Naphthyl: 2-Naphthyl-substituted analogs are used to synthesize 2-(2-naphthyl)thiophenes and quinolines via condensation with sulfanylacetic acid .

Spectral and Physicochemical Properties

- NMR Signatures :

In Ciminalum derivatives, the CH=CCl-CH= group appears as singlets at 7.55–8.01 ppm (¹H-NMR) and 158.7–174.4 ppm (¹³C-NMR for C=O) . Thiophen-3-yl analogs are expected to show downfield shifts for thiophene protons (δ ~7.0–7.5 ppm) due to aromatic ring currents. - Collision Cross-Section (CCS) :

For (2Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal, CCS values range from 137.1 Ų ([M+H]+) to 152.0 Ų ([M+Na]+) . Thiophen-3-yl derivatives may exhibit higher CCS due to sulfur’s polarizability and larger molecular volume.

Crystallographic and Computational Insights

- Crystal Packing :

SHELX-refined structures of analogs like (2Z)-3-(2,4-dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide reveal planar geometries stabilized by intramolecular hydrogen bonds . Thiophen-3-yl derivatives may exhibit similar planar configurations but with altered packing due to sulfur’s van der Waals radius. - Electronic Effects : DFT studies suggest that thiophen-3-yl substituents increase HOMO density compared to phenyl analogs, enhancing reactivity in electrophilic substitutions .

Biological Activity

(2Z)-3-chloro-3-(thiophen-3-yl)prop-2-enal is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring, which is known to enhance biological activity through various mechanisms, including interaction with cellular targets and modulation of signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Anticancer Screening

A study conducted on various cancer cell lines, including MCF-7 (breast cancer) and DLD-1 (colon cancer), revealed that derivatives of this compound exhibited notable growth inhibition. For instance, one derivative showed an IC50 value of 1.57 µM against MCF-7 cells, indicating potent anticancer activity at low concentrations .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 1.57 |

| Other derivatives | DLD-1 | 5.02 |

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, with evidence suggesting activation of caspase-independent apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that compounds with similar structural features can inhibit the growth of various bacterial strains.

The antimicrobial effects are believed to stem from the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes within the bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the thiophene ring or substitution patterns can significantly alter potency and selectivity against different biological targets. For example, the presence of electron-withdrawing groups enhances its reactivity and biological effectiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.